molecular formula C21H18FN5O3 B2561903 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1261002-74-7

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No. B2561903
CAS RN: 1261002-74-7
M. Wt: 407.405
InChI Key: ALAOQQVDBKLVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

ERK1/2 Inhibition

The compound has been investigated as an extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitor. ERK1/2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells .

Other Potential Applications

While specific studies on this compound are limited, its structural features suggest potential in various areas:

Future Directions

The future directions or potential applications of this compound are not specified in the search results .

properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-30-18-5-3-2-4-14(18)10-23-19(28)12-26-13-24-20-17(21(26)29)11-25-27(20)16-8-6-15(22)7-9-16/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAOQQVDBKLVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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